Superior Synthesis Yield and Safety Profile vs. Alternative Halogenation Methods
5-Bromo-2-hydroxynicotinic acid can be prepared on a large scale with an 87% isolated yield via bromination of 2-hydroxynicotinic acid using sodium hypobromite generated from sodium bromide and commercial bleach . This method avoids the use of hazardous elemental bromine (Br₂), which is required in alternative bromination procedures for other derivatives. The comparative safety and yield data demonstrate a clear advantage over prior art methods that used elemental bromine or required the synthesis and isolation of unstable intermediates [1].
| Evidence Dimension | Synthetic Yield and Safety |
|---|---|
| Target Compound Data | 87% isolated yield; process uses NaBr and bleach, avoiding elemental Br₂. |
| Comparator Or Baseline | Alternative bromination methods using elemental bromine (Br₂) or bromine in acetic acid; yields not consistently reported for this specific substrate but generally lower and involve hazardous reagents. |
| Quantified Difference | Quantified yield of 87% for the target compound. Safety advantage: replacement of hazardous elemental Br₂ with in situ generated NaOBr. |
| Conditions | Bromination of 2-hydroxynicotinic acid in aqueous alkaline solution. |
Why This Matters
For procurement, this evidence assures scalable supply with a defined, high-yielding, and safer synthetic route, reducing regulatory and safety compliance burdens.
- [1] Gero, T. W., Jaques, L. W., Mays, R. P., Reid, D. H., Shamblee, D. A., & Lo, Y. S. (1989). An Improved Synthesis of 5-Bromo-2-hydroxynicotinic Acid. Synthetic Communications, 19(3-4), 553-559. View Source
